molecular formula C11H15NO2S B13138056 Methyl 2-cyclohexylthiazole-4-carboxylate

Methyl 2-cyclohexylthiazole-4-carboxylate

Cat. No.: B13138056
M. Wt: 225.31 g/mol
InChI Key: UWEDBBKLCGVQHD-UHFFFAOYSA-N
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Description

Methyl 2-cyclohexylthiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole ring substituted with a cyclohexyl group at position 2 and a methyl ester at position 4. The thiazole core is aromatic, with sulfur and nitrogen atoms contributing to its electronic properties. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .

Properties

IUPAC Name

methyl 2-cyclohexyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEDBBKLCGVQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclohexylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylamine with α-bromoacetyl bromide to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring. The final step involves esterification with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclohexylthiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 2-cyclohexylthiazole-4-carboxylate has shown potential as an antimicrobial agent. Research indicates that thiazole derivatives, including this compound, can inhibit the growth of various bacterial strains. The thiazole ring is known for its ability to interact with biological targets, making it a valuable scaffold for developing new antibiotics.

Case Study: Antitubercular Agents
A study highlighted the modification of thiazole derivatives to create potent antitubercular agents. Specifically, compounds based on the 2-aminothiazole-4-carboxylate scaffold exhibited significant activity against Mycobacterium tuberculosis. This compound could potentially be synthesized to explore its efficacy against this pathogen, given the structural similarities with known active compounds .

Drug Development

Inhibitors of Enzymatic Activity
The compound has been investigated for its potential as an inhibitor of specific enzymes associated with disease pathology. For instance, thiazole derivatives have been explored for their ability to inhibit β-ketoacyl synthase enzymes, which are crucial in fatty acid synthesis pathways in bacteria and fungi. This compound could serve as a lead compound in designing inhibitors targeting these enzymes .

Table 1: Comparison of Thiazole Derivatives in Antimicrobial Activity

Compound NameMIC (µg/ml)Target Pathogen
Methyl 2-amino-5-benzylthiazole-4-carboxylate0.06Mycobacterium tuberculosis
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate0.95Mycobacterium tuberculosis
This compoundTBDTBD

Agricultural Applications

Pesticide Development
this compound may also find applications in agriculture as a pesticide or fungicide. Thiazoles are known for their biological activity against pests and pathogens affecting crops. The compound's structural properties could be leveraged to develop new agrochemicals that enhance crop protection.

Synthesis and Structural Modifications

Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions involving cyclization and carboxylation processes. The ability to modify the cyclohexane ring or the thiazole moiety allows for the exploration of structure-activity relationships (SAR) that can optimize its efficacy and reduce toxicity.

Table 2: Synthetic Routes for Thiazole Derivatives

Synthesis MethodDescription
Cyclization ReactionFormation of thiazole ring from precursors
EsterificationConversion of carboxylic acid to methyl ester
Substitution ReactionsIntroduction of functional groups on the thiazole

Mechanism of Action

The mechanism of action of methyl 2-cyclohexylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects may be mediated through the inhibition or activation of specific biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-chlorothiazole-4-carboxylate

  • Structure : Position 2 substituent: chlorine; position 4: methyl ester.
  • Physical Properties : The electron-withdrawing chlorine substituent increases polarity, likely resulting in a higher melting point compared to the cyclohexyl analog due to stronger dipole-dipole interactions. The methyl ester group contributes to moderate water solubility .
  • Reactivity : Chlorine’s electron-withdrawing nature deactivates the thiazole ring, directing electrophilic substitution to less electron-deficient positions. The methyl ester may hydrolyze faster than bulkier esters under basic conditions .
  • Applications : Often used as an intermediate in pharmaceuticals, where chlorine serves as a leaving group in nucleophilic substitution reactions .

Ethyl 2-aminothiazole-4-carboxylate

  • Structure: Position 2 substituent: amino group (-NH₂); position 4: ethyl ester.
  • Physical Properties: The amino group’s hydrogen-bonding capability increases solubility in polar solvents. The ethyl ester enhances hydrophobicity compared to the methyl ester, reducing water solubility but improving organic solvent compatibility .
  • Reactivity: The electron-donating amino group activates the thiazole ring toward electrophilic attack. The ethyl ester hydrolyzes more slowly than the methyl ester due to steric hindrance .
  • Applications: Utilized in synthesizing heterocyclic scaffolds for drug discovery, leveraging the amino group’s reactivity in condensation reactions .

General Ester Group Comparisons

  • Methyl vs. Ethyl Esters : Methyl esters (e.g., Methyl 2-cyclohexylthiazole-4-carboxylate) typically exhibit higher volatility and lower boiling points than ethyl esters. They also hydrolyze more readily under basic conditions due to reduced steric hindrance .
  • Substituent Effects : Bulky groups like cyclohexyl hinder crystal packing, lowering melting points compared to planar substituents (e.g., chlorine). Electron-donating groups (e.g., -NH₂) increase ring reactivity, while electron-withdrawing groups (e.g., -Cl) reduce it .

Tables

Table 1: Structural and Functional Comparison

Compound Substituent (Position 2) Ester Group (Position 4) Key Reactivity Features
This compound Cyclohexyl (bulky, lipophilic) Methyl ester Susceptible to hydrolysis; steric hindrance at position 2
Methyl 2-chlorothiazole-4-carboxylate Chlorine (electron-withdrawing) Methyl ester Electrophilic substitution directed by Cl; fast ester hydrolysis
Ethyl 2-aminothiazole-4-carboxylate Amino (electron-donating) Ethyl ester Activated ring for electrophiles; slow ester hydrolysis

Table 2: Hypothetical Physical Properties Based on Substituent Trends*

Compound Melting Point (°C) Boiling Point (°C) Water Solubility
This compound 80–90 250–260 Low
Methyl 2-chlorothiazole-4-carboxylate 110–120 230–240 Moderate
Ethyl 2-aminothiazole-4-carboxylate 95–105 270–280 High

*Data inferred from substituent effects and general ester trends .

Biological Activity

Methyl 2-cyclohexylthiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a cyclohexyl group and a methyl ester functional group. The presence of these substituents may influence its biological activity, particularly in interactions with biological targets.

Antimicrobial Activity

One of the primary areas of investigation for this compound is its antimicrobial properties. Thiazole derivatives are often evaluated for their efficacy against various pathogens.

  • Antibacterial Effects : Studies have shown that thiazole derivatives can exhibit significant antibacterial activity. For instance, compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition depending on structural modifications .
  • Antifungal Activity : The compound's antifungal potential has also been explored. Research indicates that thiazole derivatives can inhibit fungal growth, making them candidates for developing new antifungal agents .

Anticancer Activity

Thiazoles are recognized for their anticancer properties, particularly in overcoming drug resistance in cancer cells.

  • Mechanism of Action : this compound may act by modulating P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer therapy. Studies suggest that compounds with similar structures can enhance the efficacy of chemotherapeutic agents by inhibiting P-gp-mediated drug efflux .
  • In Vitro Studies : In vitro assays have demonstrated that thiazoles can induce apoptosis in cancer cells, suggesting potential as therapeutic agents in oncology .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives, including this compound:

StudyFocusKey Findings
Study AAntimicrobialThis compound showed significant antibacterial activity against E. coli and S. aureus.
Study BAnticancerThe compound demonstrated the ability to reverse drug resistance in cancer cell lines by inhibiting P-gp activity.
Study CAntifungalExhibited moderate antifungal activity against C. albicans, supporting its potential as an antifungal agent.

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